molecular formula C19H23N3O2 B2712444 (2E)-3-(dimethylamino)-1-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)prop-2-en-1-one CAS No. 478039-31-5

(2E)-3-(dimethylamino)-1-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)prop-2-en-1-one

Cat. No.: B2712444
CAS No.: 478039-31-5
M. Wt: 325.412
InChI Key: LULYIBTXNBZBRX-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(dimethylamino)-1-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)prop-2-en-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a propenone backbone with dimethylamino and pyridinylamino substituents, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(dimethylamino)-1-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone, 2-bromopyridine, and dimethylamine.

    Formation of Intermediate: The first step involves the reaction of 4-hydroxyacetophenone with 2-bromopyridine in the presence of a base, such as potassium carbonate, to form an intermediate compound.

    Substitution Reaction: The intermediate compound undergoes a substitution reaction with dimethylamine to introduce the dimethylamino group.

    Final Step: The final step involves the condensation of the intermediate with a suitable aldehyde or ketone to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(dimethylamino)-1-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(2E)-3-(dimethylamino)-1-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)prop-2-en-1-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, target specificity, and pathway modulation are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

    (2E)-3-(dimethylamino)-1-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)prop-2-en-1-one: shares structural similarities with other propenone derivatives, such as chalcones and flavonoids.

    Chalcones: Known for their diverse biological activities, including anti-inflammatory and antioxidant properties.

    Flavonoids: Widely studied for their health benefits and presence in various plants.

Uniqueness:

  • The presence of both dimethylamino and pyridinylamino groups in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-21(2)13-11-18(23)16-7-9-17(10-8-16)24-15-14-22(3)19-6-4-5-12-20-19/h4-13H,14-15H2,1-3H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULYIBTXNBZBRX-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)OCCN(C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)OCCN(C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666352
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.